molecular formula C15H11ClN6S B292598 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B292598
M. Wt: 342.8 g/mol
InChI Key: PNZIQKJZJWTJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as BTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTT is a triazole derivative that has shown promising results in scientific research studies, making it an attractive compound for further investigation.

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but studies have suggested that it acts by inhibiting specific enzymes and signaling pathways involved in various biological processes. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the programmed cell death process. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the replication of viruses by interfering with viral RNA synthesis.

Advantages and Limitations for Lab Experiments

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for use in laboratory experiments, including its high purity, stability, and low toxicity. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is also readily available and relatively inexpensive, making it an attractive compound for scientific research. However, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations, including its solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, the mechanism of action of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the investigation of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, including its potential applications in drug development and disease treatment. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown promising results in preclinical studies as an anti-cancer, anti-inflammatory, and anti-viral agent, making it a potential candidate for further investigation as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential interactions with other compounds and pathways. Overall, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown significant potential for scientific research and has the potential to lead to new discoveries and advancements in various fields.

Synthesis Methods

The synthesis of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which is then reacted with 1H-1,2,3-benzotriazole in the presence of copper(I) iodide to form 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The synthesis method is efficient and yields high purity 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, making it suitable for scientific research applications.

Scientific Research Applications

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been investigated for its anti-cancer properties, with studies showing that it inhibits the growth of cancer cells by inducing apoptosis. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been studied for its anti-inflammatory properties, with results showing that it reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown potential as an anti-viral agent, with studies demonstrating its ability to inhibit the replication of viruses.

properties

Molecular Formula

C15H11ClN6S

Molecular Weight

342.8 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN6S/c16-10-5-7-11(8-6-10)22-14(18-19-15(22)23)9-21-13-4-2-1-3-12(13)17-20-21/h1-8H,9H2,(H,19,23)

InChI Key

PNZIQKJZJWTJQW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)N3C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)N3C4=CC=C(C=C4)Cl

Origin of Product

United States

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